molecular formula C13H7Cl2F2N3O2 B15194825 Benzamide, N-(((3,5-dichloro-2-pyridinyl)amino)carbonyl)-2,6-difluoro- CAS No. 64862-23-3

Benzamide, N-(((3,5-dichloro-2-pyridinyl)amino)carbonyl)-2,6-difluoro-

Cat. No.: B15194825
CAS No.: 64862-23-3
M. Wt: 346.11 g/mol
InChI Key: VVBPCAHTNDFDCL-UHFFFAOYSA-N
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Description

Benzamide, N-(((3,5-dichloro-2-pyridinyl)amino)carbonyl)-2,6-difluoro- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3,5-dichloro-2-pyridinyl group and two fluorine atoms at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(((3,5-dichloro-2-pyridinyl)amino)carbonyl)-2,6-difluoro- typically involves multiple steps. One common approach is the reaction of 3,5-dichloro-2-pyridinamine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(((3,5-dichloro-2-pyridinyl)amino)carbonyl)-2,6-difluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Benzamide, N-(((3,5-dichloro-2-pyridinyl)amino)carbonyl)-2,6-difluoro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Benzamide, N-(((3,5-dichloro-2-pyridinyl)amino)carbonyl)-2,6-difluoro- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-(3,5-dichloro-2-pyridinyl)-
  • Benzamide, N-(2,6-difluorophenyl)-
  • Benzamide, N-(3,5-dichloro-2-pyridinyl)carbonyl-

Uniqueness

Benzamide, N-(((3,5-dichloro-2-pyridinyl)amino)carbonyl)-2,6-difluoro- is unique due to the presence of both dichloropyridinyl and difluorobenzoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

64862-23-3

Molecular Formula

C13H7Cl2F2N3O2

Molecular Weight

346.11 g/mol

IUPAC Name

N-[(3,5-dichloropyridin-2-yl)carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C13H7Cl2F2N3O2/c14-6-4-7(15)11(18-5-6)19-13(22)20-12(21)10-8(16)2-1-3-9(10)17/h1-5H,(H2,18,19,20,21,22)

InChI Key

VVBPCAHTNDFDCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=C(C=N2)Cl)Cl)F

Origin of Product

United States

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